Viridicatumtoxin
概要
説明
ビリジカトキシンは、Penicillium viridicatum菌から初めて単離された希少なテトラサイクリン系抗生物質です。ビリジカトキシンは、スピロビシクリック系という形でゲラニル誘導体を有する独自の構造で知られています。 この化合物は、特にメチシリン耐性黄色ブドウ球菌(MRSA)およびその他の耐性病原菌に対する強力な抗菌特性により、大きな関心を集めています .
作用機序
ビリジカトキシンは、細菌細胞壁合成に不可欠な酵素であるウンデカプレニルピロリン酸シンターゼ(UPPS)を阻害することによって抗菌効果を発揮します。この阻害は、細菌細胞壁の合成を阻害し、細胞死につながります。 この阻害に関与する正確な分子相互作用と経路はまだ研究中ですが、この化合物は、薬剤耐性菌株に対して有意な活性を示しています .
6. 類似化合物の比較
ビリジカトキシンは、他のテトラサイクリン系抗生物質と構造的に似ていますが、その真菌由来とゲラニル誘導体スピロビシクリック系の存在により、独特です。類似の化合物には次のようなものがあります。
ビリジカトキシンA: Penicillium属から単離された別のテトラサイクリン系抗生物質.
スピロヘキサリン: 類似のスピロビシクリック系を持つ関連化合物.
グリセオフルビン: Penicillium aethiopicumによって生成される抗真菌剤で、ビリジカトキシンと一部の構造的類似性を共有しています.
ビリジカトキシンの独自の構造と強力な抗菌特性は、科学研究と潜在的な治療応用のための貴重な化合物にします。
生化学分析
Biochemical Properties
Viridicatumtoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant and quinolone-resistant strains . The nature of these interactions is largely due to the unique structure of this compound, which includes a geranyl-derived subunit in the form of a spirobicyclic system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antibacterial activity is particularly noteworthy, with its effects being similar to that of vancomycin but 8 to 64 times greater than that of tetracycline .
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being explored.
準備方法
合成経路と反応条件: ビリジカトキシンの全合成は、アルキル化、ルイス酸媒介スピロ環化、およびマイケル・ディックマン反応を含むいくつかの重要なステップを伴います。
工業的製造方法: ビリジカトキシンは通常、Penicillium属の液体発酵培養によって製造されます。真菌株は、グルコース、酵母エキス、ペプトン、硫酸マグネシウム、およびリン酸二水素カリウムを含む液体培地で培養されます。 発酵プロセスは、28℃で数日間回転式シェーカーで行われ、続いて化合物が単離および精製されます .
化学反応の分析
反応の種類: ビリジカトキシンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 主な反応には、特定の炭素の酸化によるヒドロキシル基の導入、およびスピロ環化によるスピロビシクリック系の形成が含まれます .
一般的な試薬と条件:
酸化: 特定の炭素にヒドロキシル基を導入するために、エノールおよびエノラートベースの酸化が使用されます。
還元: 特定の中間体を還元するために、DIBAL-H(ジイソブチルアルミニウムヒドリド)が使用されます。
スピロ環化: ルイス酸は、スピロ環化反応を促進するために使用されます.
主な生成物: これらの反応から生成される主な生成物には、ビリジカトキシンとその類似体が含まれ、それらの抗菌特性が評価されています .
4. 科学研究への応用
ビリジカトキシンは、次のような科学研究にいくつかの応用があります。
科学的研究の応用
Viridicatumtoxin has several scientific research applications, including:
類似化合物との比較
Viridicatumtoxin is structurally similar to other tetracycline antibiotics but is unique due to its fungal origin and the presence of a geranyl-derived spirobicyclic system. Similar compounds include:
This compound A: Another tetracycline-type antibiotic isolated from Penicillium species.
Spirohexaline: A related compound with a similar spirobicyclic system.
Griseofulvin: An antifungal agent produced by Penicillium aethiopicum, which shares some structural similarities with this compound.
This compound’s unique structure and potent antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications.
特性
IUPAC Name |
(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQKFOXORBCCC-WBWZXODPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893991 | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-41-3 | |
Record name | Viridicatumtoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatumtoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATUMTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]
A: this compound binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest this compound interacts with specific amino acid residues within the UPPS binding pocket. []
A: By inhibiting UPPS, this compound disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]
A: While UPPS is the primary target, studies show this compound can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between this compound's ring F and the 70S ribosome helix 34. []
A: this compound A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]
A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize this compound. [, , ]
ANone: The provided research focuses primarily on the biological activity and chemical characterization of this compound. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.
ANone: While the provided research offers valuable insights into this compound's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.
A: this compound was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []
ANone: Key milestones include:
- 1973: Isolation and initial structural characterization of this compound. []
- 1984: Elucidation of the absolute configuration of this compound. []
- 2008: Discovery of this compound B, a 5-oxo derivative, from Penicillium sp. FR11. []
- 2013: Total synthesis and structural revision of this compound B. [, ]
- Recent Years: Identification of this compound's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。